molecular formula C16H17N3O3S B11460547 Methyl 4-[2-(ethylamino)-5-oxo-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-7-yl]benzoate

Methyl 4-[2-(ethylamino)-5-oxo-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-7-yl]benzoate

Cat. No.: B11460547
M. Wt: 331.4 g/mol
InChI Key: GFJSPEKDGVGOGC-UHFFFAOYSA-N
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Description

METHYL 4-[2-(ETHYLAMINO)-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL]BENZOATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[2-(ETHYLAMINO)-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL]BENZOATE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of thiosemicarbazide with a suitable aldehyde or ketone to form the thiazole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis . The reaction conditions are carefully controlled to minimize by-products and ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[2-(ETHYLAMINO)-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[2-(ETHYLAMINO)-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

methyl 4-[2-(ethylamino)-5-oxo-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-7-yl]benzoate

InChI

InChI=1S/C16H17N3O3S/c1-3-17-16-19-14-13(23-16)11(8-12(20)18-14)9-4-6-10(7-5-9)15(21)22-2/h4-7,11H,3,8H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

GFJSPEKDGVGOGC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)C(CC(=O)N2)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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